

Unveiling the Clastogenic Activity of Sucralose-6-Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sucralose 6-acetate

Cat. No.: B1311631

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For Researchers, Scientists, and Drug Development Professionals

Recent scientific investigations have raised concerns regarding the genotoxic potential of sucralose-6-acetate, a metabolite and impurity of the widely used artificial sweetener sucralose. This guide provides an objective comparison of the clastogenic activity of sucralose-6-acetate with other common artificial sweeteners, supported by experimental data and detailed methodologies to aid in risk assessment and inform future research in drug development and food safety.

Executive Summary

A pivotal study published in the Journal of Toxicology and Environmental Health, Part B, has established that sucralose-6-acetate is genotoxic and exhibits clastogenic activity, meaning it can cause structural damage to DNA by breaking chromosomes.[1][2][3] In vitro studies using human blood cells and intestinal tissues have demonstrated its potential to induce DNA damage and promote the expression of genes associated with inflammation, oxidative stress, and cancer.[2][3][4][5][6] This contrasts with some other artificial sweeteners, where evidence of genotoxicity is either mixed or absent. This guide will delve into the experimental evidence, providing a clear comparison to aid in the understanding of the relative risks.

Comparative Analysis of Genotoxicity

The following table summarizes the key findings on the clastogenic activity of sucralose-6-acetate and other artificial sweeteners.

Sweetener	Compound Tested	Key Findings	Genotoxicity Classification	References
Sucralose	Sucralose-6-acetate	Induces DNA strand breaks in human TK6 cells. Positive in MultiFlow® and Micronucleus assays. Upregulates genes related to inflammation, oxidative stress, and cancer in gut epithelium.	Clastogenic	[1] [2] [4]
Aspartame	Aspartame	Some studies show induction of chromosomal aberrations and increased micronuclei formation at high doses. Other studies report no genotoxic effects.	Conflicting Evidence	[7] [8] [9] [10]
Stevia	Steviol glycosides, Steviol	Generally considered non-genotoxic. Studies have shown no significant induction of chromosomal aberrations or micronuclei in	Non-genotoxic	[11] [12] [13] [14] [15]

		human lymphocytes and animal models.		
Saccharin	Saccharin	Evidence is mixed. Some older studies suggested weak clastogenic activity at high concentrations, while many other studies, particularly more recent ones, have found no genotoxic effects.	Conflicting Evidence	[16] [17] [18] [19] [20]

Experimental Data: Sucralose-6-Acetate

The clastogenic potential of sucralose-6-acetate was primarily evaluated using the in vitro MultiFlow® DNA damage assay and the in vitro mammalian cell micronucleus (MN) test.

MultiFlow® DNA Damage Assay Results

The MultiFlow® assay in human TK6 cells identified sucralose-6-acetate as a clastogen. The assay measures biomarkers for clastogenicity (γH2A.X and p53) and aneugenicity (p-H3 and polyploidy). Sucralose-6-acetate showed a clear clastogenic signature.

Table 1: In Vitro MultiFlow® DNA Damage Assay Results for Sucralose-6-Acetate in TK6 Cells[\[4\]](#)

Treatment Condition	Concentration (µg/mL)	γH2A.X Fold Increase	p53 Fold Increase	Clastogenic Signature
Without S9 Metabolic Activation	353	Significant	Significant	Positive
With S9 Metabolic Activation	353	Significant	Significant	Positive

Note: A significant increase in both γH2A.X and p53 biomarkers indicates a clastogenic effect.

Micronucleus (MN) Test Results

The in vitro micronucleus test in TK6 cells confirmed the genotoxicity of sucralose-6-acetate. An increase in the frequency of micronucleated cells indicates chromosomal damage.

Table 2: In Vitro Mammalian Cell Micronucleus Test Results for Sucralose-6-Acetate in TK6 Cells (27-hour treatment without S9)[1][21]

Concentration (µg/mL)	% Micronucleated Cells	Result
0 (Control)	Baseline	Negative
1000	Statistically Significant Increase	Positive

Experimental Protocols

In Vitro MultiFlow® DNA Damage Assay

This high-throughput flow cytometric assay was performed to evaluate the genotoxic potential of sucralose-6-acetate in human TK6 lymphoblastoid cells.

- Cell Line: Human TK6 cells.[4]
- Test Compound: Sucralose-6-acetate.

- Treatment: Cells were exposed to a range of concentrations of sucralose-6-acetate for 4 and 24 hours, both with and without an exogenous metabolic activation system (S9).[4]
- Biomarkers Measured:
 - Clastogenicity: Phosphorylation of histone H2A.X (γH2A.X) and p53 protein levels.[4]
 - Aneugenicity: Phosphorylation of histone H3 (p-H3) and polyploidy.[4]
- Analysis: Flow cytometry was used to quantify the biomarker levels. A proprietary algorithm classified the compound as clastogenic, aneugenic, or non-genotoxic.[22]

In Vitro Mammalian Cell Micronucleus (MN) Test

This test was conducted to assess the potential of sucralose-6-acetate to induce chromosomal damage in cultured mammalian cells.

- Cell Line: Human TK6 cells.[1][23]
- Test Compound: Sucralose-6-acetate.
- Treatment: Cells were treated with various concentrations of sucralose-6-acetate for short (e.g., 4 hours) and long (e.g., 27 hours) durations, with and without S9 metabolic activation. [1][24]
- Micronucleus Scoring: After treatment, cells were harvested, and the frequency of micronuclei in binucleated cells (cells that have completed one cell division) was determined. A statistically significant increase in micronucleated cells compared to the control group indicates a positive result.[25]

Human Intestinal Epithelium Exposure (RepliGut® System)

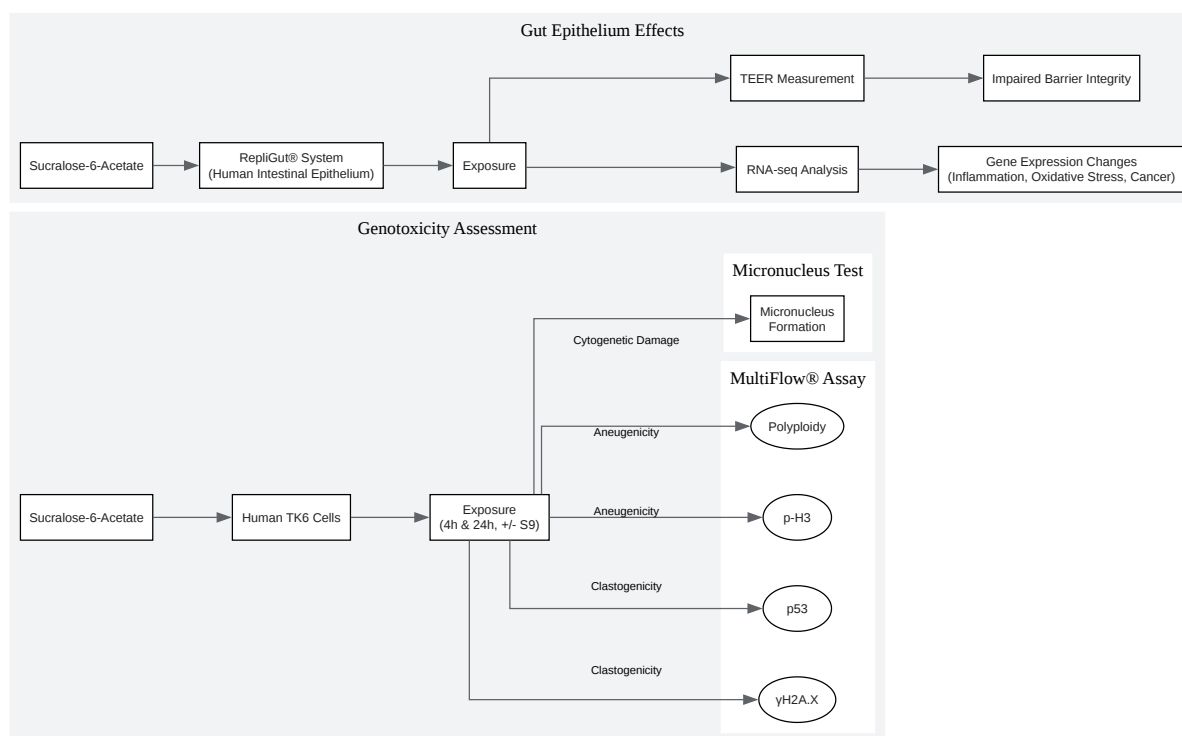
To understand the effects on gut health, human intestinal epithelium was exposed to sucralose-6-acetate.

- Model System: RepliGut® System, a 2D culture of primary human intestinal epithelial cells that mimics the gut lining.[4][26]

- Treatment: The intestinal tissues were exposed to sucralose-6-acetate.
- Analysis:
 - Gene Expression: RNA-sequencing (RNA-seq) was performed to analyze changes in gene expression.[\[2\]](#)
 - Barrier Integrity: Transepithelial electrical resistance (TEER) was measured to assess the integrity of the intestinal barrier.[\[6\]](#)

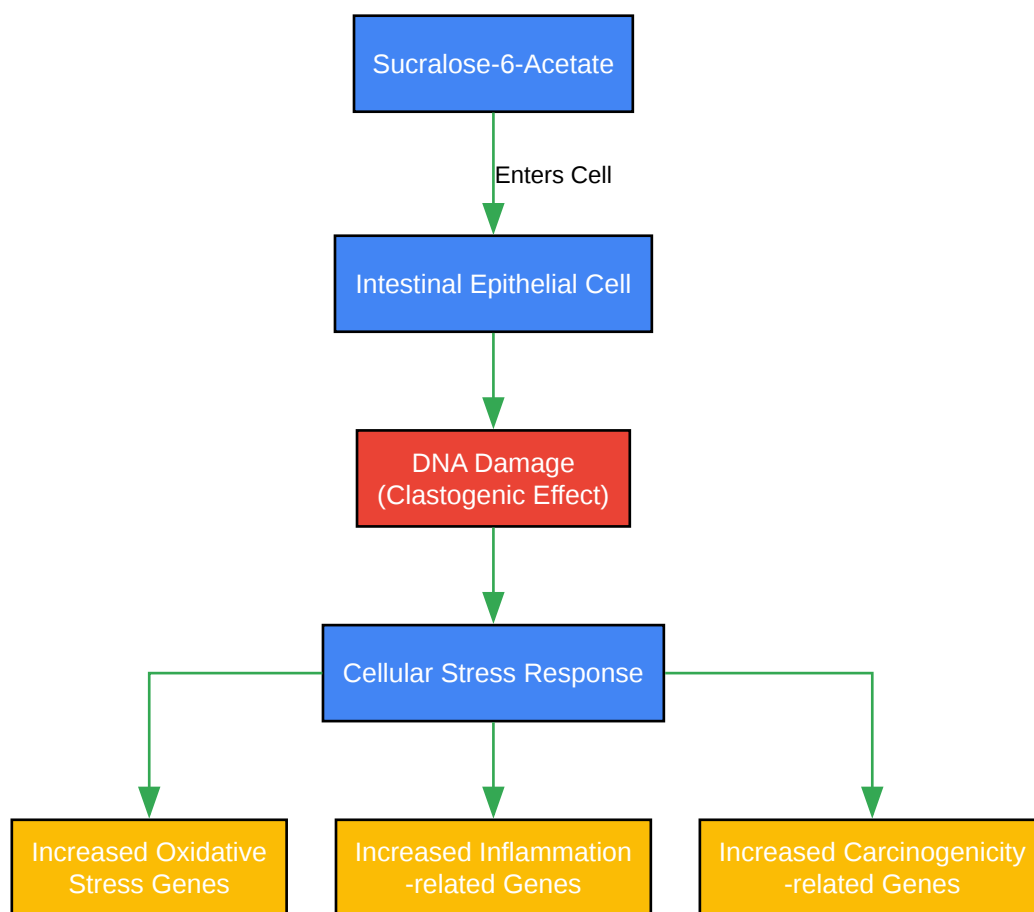
Visualizing the Experimental Workflow and Potential Pathway

The following diagrams illustrate the experimental workflow for genotoxicity testing and a potential signaling pathway for sucralose-6-acetate-induced cellular stress.



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Caption: Experimental workflow for assessing the genotoxicity of sucralose-6-acetate.



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Caption: Proposed pathway of sucralose-6-acetate induced cellular stress.

Conclusion

The evidence strongly suggests that sucralose-6-acetate possesses clastogenic activity, inducing DNA damage in human cells in vitro. Furthermore, its effects on gut epithelial cells, including the upregulation of genes associated with critical disease pathways, warrant further investigation. In comparison to other artificial sweeteners such as stevia, which is generally considered non-genotoxic, and aspartame and saccharin, for which the evidence is conflicting, sucralose-6-acetate presents a more consistent profile of genotoxic concern based on the latest research. These findings underscore the importance of rigorous toxicological evaluation of food additives and their metabolites to ensure consumer safety and provide a basis for regulatory review. Researchers and professionals in drug development should consider these findings when evaluating the safety of novel compounds with similar structures or metabolic pathways.

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- To cite this document: BenchChem. [Unveiling the Clastogenic Activity of Sucralose-6-Acetate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311631#confirming-the-clastogenic-activity-of-sucralose-6-acetate]

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